8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a sulfonyl group and a methoxyphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, typically starting with the preparation of the core spiro structure. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spiro intermediate. This intermediate is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Chemical Reactions Analysis
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .
Scientific Research Applications
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but has different substituents, leading to different chemical properties and applications.
3-(arylsulfonyl)spiroimidazolidine-2,4-diones: These compounds have a similar sulfonyl group and spiro structure but differ in the core ring system and substituents.
The uniqueness of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-30-18-7-9-19(10-8-18)31(28,29)24-15-12-22(13-16-24)20(26)25(21(27)23-22)14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFWZIBSCDYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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